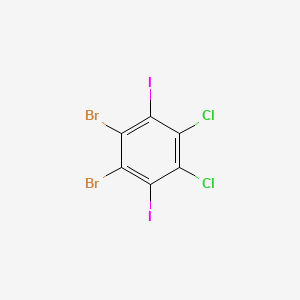![molecular formula C15H19NO5 B14151327 Diethyl [acetyl(phenyl)amino]propanedioate CAS No. 88744-07-4](/img/structure/B14151327.png)
Diethyl [acetyl(phenyl)amino]propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl [acetyl(phenyl)amino]propanedioate is an organic compound that belongs to the class of malonic acid derivatives. This compound is characterized by the presence of a malonate core with an acetyl(phenyl)amino group attached to one of the methylene carbons and two ethyl ester groups. It is known for its versatility in organic synthesis and its applications in various fields such as pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [acetyl(phenyl)amino]propanedioate typically involves the alkylation of enolate ions. The process begins with the formation of the enolate ion from diethyl malonate using a strong base such as sodium ethoxide in ethanol. The enolate ion then undergoes nucleophilic substitution with an appropriate alkyl halide to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions
Diethyl [acetyl(phenyl)amino]propanedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted malonates depending on the nucleophile used.
科学的研究の応用
Diethyl [acetyl(phenyl)amino]propanedioate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of agrochemicals such as herbicides and pesticides.
作用機序
The mechanism of action of Diethyl [acetyl(phenyl)amino]propanedioate involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. The presence of the acetyl(phenyl)amino group allows for resonance stabilization, enhancing its reactivity in organic transformations .
類似化合物との比較
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, commonly used in organic synthesis.
Dimethyl malonate: Another ester of malonic acid, used similarly to diethyl malonate.
Ethyl acetoacetate: A related compound with a keto group, used in the synthesis of various organic compounds
Uniqueness
Diethyl [acetyl(phenyl)amino]propanedioate is unique due to the presence of the acetyl(phenyl)amino group, which provides additional reactivity and versatility in organic synthesis. This functional group allows for a broader range of chemical transformations compared to simpler malonate esters.
特性
CAS番号 |
88744-07-4 |
|---|---|
分子式 |
C15H19NO5 |
分子量 |
293.31 g/mol |
IUPAC名 |
diethyl 2-(N-acetylanilino)propanedioate |
InChI |
InChI=1S/C15H19NO5/c1-4-20-14(18)13(15(19)21-5-2)16(11(3)17)12-9-7-6-8-10-12/h6-10,13H,4-5H2,1-3H3 |
InChIキー |
XPOQPSYIMMIDKZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C(=O)OCC)N(C1=CC=CC=C1)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



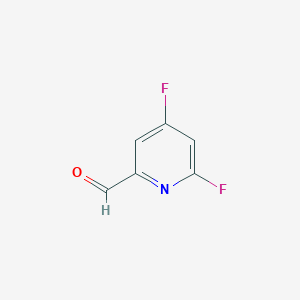

![1,1-dichloro-2,2,6,7b-tetramethyl-1aH-cyclopropa[c]quinoline-3-carbaldehyde](/img/structure/B14151260.png)
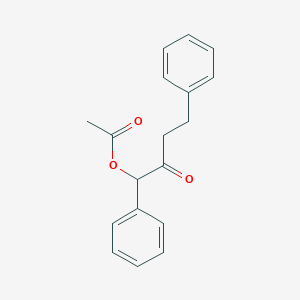
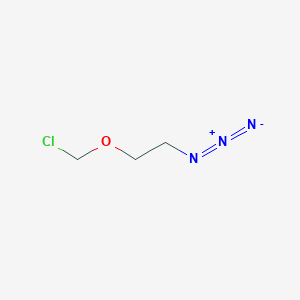
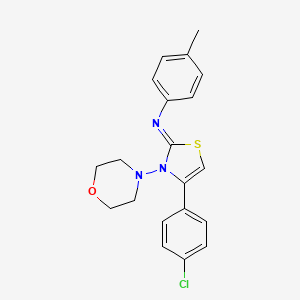


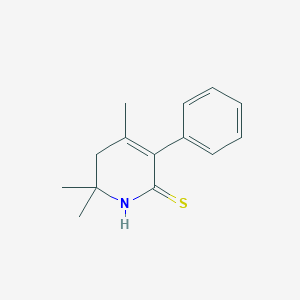
![3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium](/img/structure/B14151301.png)
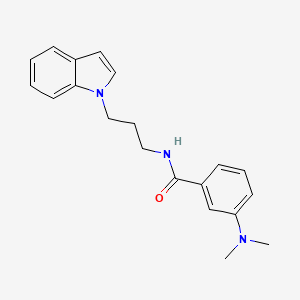
methanethione](/img/structure/B14151314.png)
